molecular formula C11H17NO3 B13526850 1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid

1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid

Cat. No.: B13526850
M. Wt: 211.26 g/mol
InChI Key: HMSNLIOLTVIAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid is a piperidine derivative featuring a cyclopropylacetyl substituent at the nitrogen atom and a carboxylic acid group at the third position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active piperidine derivatives, such as hERG1 channel modulators .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

1-(2-cyclopropylacetyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C11H17NO3/c13-10(6-8-3-4-8)12-5-1-2-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15)

InChI Key

HMSNLIOLTVIAGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CC2CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the enantioselective multistage synthesis, which involves key steps such as azide reductive cyclization of aldehyde . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions and the use of advanced catalytic systems to optimize yield and reduce production costs. The use of microwave irradiation and other modern techniques can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 1-(2-cyclopropylacetyl)piperidine-3-carboxylic acid is compared to structurally analogous piperidine-3-carboxylic acid derivatives. Key differences in substituents, physicochemical properties, and biological activities are summarized below.

Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Substituents Key Properties/Notes References
This compound - Likely C₁₁H₁₅NO₃ Cyclopropylacetyl (N1), carboxylic acid (C3) Discontinued; cyclopropyl group may enhance lipophilicity and metabolic stability.
RPR260243 - C₂₃H₂₀F₃N₃O₄ 6-Methoxyquinolin-4-yl, trifluorophenyl-propargyl (N1), carboxylic acid (C3) Activates hERG1 channels; slows cardiac action potential repolarization.
3-Piperidinecarboxylic acid 498-95-3 C₆H₁₁NO₂ No substituents (parent compound) Baseline for comparison; pKa ~4.5 (carboxylic acid), high water solubility.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ tert-Boc (N1), phenyl (C4), carboxylic acid (C3) tert-Boc group enhances stability; phenyl may increase rigidity.
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-3-carboxylic acid 1707594-70-4 C₁₆H₂₂N₄O₂ Pyrimidinyl (N1), cyclopropyl (C2), methyl groups (C5, C6) Pyrimidine ring may improve DNA/RNA binding; methyl groups enhance lipophilicity.
1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid 1017121-73-1 C₁₅H₁₇NO₄ Phenoxypropanoyl (N1), carboxylic acid (C3) Phenoxy group introduces aromaticity; may affect cytochrome P450 interactions.
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid 930111-02-7 C₁₁H₁₅N₃O₂ Pyrazinyl (N1), methyl (C6), carboxylic acid (C3) Melting point: 185–186.5°C; pyrazine may confer hydrogen-bonding capabilities.

Positional Isomerism Effects

  • The position of the carboxylic acid group significantly impacts properties. For example, 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid () has a lower melting point (151–152°C) than its C3-carboxylic acid isomer (185–186.5°C), suggesting differences in crystallinity and intermolecular interactions .

Biological Activity

1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of neurological and antimicrobial applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylacetyl group and a carboxylic acid moiety, which may influence its interaction with biological targets. Understanding the structure-activity relationship is crucial for elucidating its mechanisms of action.

Neurological Effects

Research indicates that derivatives of piperidine, including this compound, exhibit promising activity as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological disorders, suggesting potential therapeutic applications in conditions such as schizophrenia and depression .

  • Mechanism of Action : The compound enhances the binding affinity of glutamate, leading to improved signaling pathways associated with mGluR2. This modulation may help in reducing receptor desensitization and improving synaptic plasticity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various strains of bacteria and fungi. Studies have shown that piperidine derivatives can induce apoptotic cell death in Candida auris, a pathogen known for its resistance to antifungal treatments .

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related piperidine derivatives ranged from 0.24 to 0.97 μg/mL, indicating effective antifungal activity .

Study on mGluR Modulation

A study investigated the effects of this compound on mGluR2 PAM activity. The results showed that this compound significantly enhanced the binding selectivity and pharmacological effects compared to traditional amino acid-based ligands. This suggests its potential use in developing new treatments for neurological disorders .

Antifungal Activity Assessment

In another study focusing on antifungal properties, piperidine derivatives were tested against clinical isolates of C. auris. The findings demonstrated that these compounds could disrupt the plasma membrane integrity of fungal cells, leading to increased cell death rates .

Data Tables

Activity Type Target Effect Reference
Neurological ModulationmGluR2Enhanced binding affinity
AntimicrobialCandida aurisInduced apoptosis
CytotoxicityVarious Cell LinesMinimal cytotoxic effects observed

Q & A

Q. What are the common synthetic routes for preparing 1-(2-cyclopropylacetyl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves cyclopropane ring formation followed by piperidine coupling. A validated approach uses cyclopropane-acetyl chloride reacting with piperidine-3-carboxylic acid derivatives under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions. Optimization requires monitoring reaction kinetics via HPLC and adjusting stoichiometric ratios (e.g., 1.2:1 acyl chloride:piperidine) to improve yield . Structural analogs, such as 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid, demonstrate that electron-withdrawing substituents on the acyl group enhance reactivity, suggesting similar strategies for cyclopropyl derivatives .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

High-resolution techniques are essential:

  • HPLC : Use C18 reverse-phase columns with UV detection (λ = 210–254 nm) to assess purity (>95% threshold) .
  • NMR : 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) confirm cyclopropane ring protons (δ 0.8–1.2 ppm) and piperidine backbone conformation .
  • Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight (e.g., theoretical vs. observed m/z) .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

The compound’s low aqueous solubility (<1 mg/mL in water at 25°C) necessitates solvent screening. Polar aprotic solvents (DMF, DMSO) are optimal for dissolution in biological assays, while stability studies (pH 3–9, 4–40°C) reveal degradation above 60°C, requiring cold storage (2–8°C) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model electron density distributions to identify reactive sites. For example, the cyclopropane ring’s strain energy (~27 kcal/mol) correlates with susceptibility to ring-opening reactions under acidic conditions. Molecular dynamics simulations (AmberTools) further predict binding affinities in enzyme inhibition studies .

Q. What mechanistic insights explain contradictory catalytic activity in structurally similar derivatives?

Comparative studies of analogs like 1-(6-cyano-4-pyrimidinyl)piperidine-4-carboxylic acid reveal steric hindrance from the cyclopropyl group reduces nucleophilic attack at the piperidine nitrogen. Kinetic isotope effect (KIE) experiments and Hammett plots quantify electronic effects, showing electron-donating groups on the acyl moiety decrease reaction rates by 40–60% .

Q. How should researchers address discrepancies in bioactivity data across different assay systems?

Contradictions arise from assay-specific variables:

  • Cellular permeability : LogP values (~1.5) suggest moderate membrane penetration, but efflux pumps (e.g., P-gp) may reduce intracellular concentrations in cancer cell lines .
  • Metabolic stability : Microsomal assays (human liver microsomes, 37°C) identify CYP3A4-mediated oxidation as a primary degradation pathway, requiring metabolic inhibitors (e.g., ketoconazole) in long-term studies .

Q. What strategies enhance enantiomeric purity in chiral derivatives of this compound?

Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, while asymmetric synthesis using (R)-BINAP ligands in palladium-catalyzed couplings achieves >90% ee. X-ray crystallography (e.g., CCDC 2050103) confirms absolute configurations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.